molecular formula C17H15ClN2O2 B2489233 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 1159988-48-3

4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2489233
CAS No.: 1159988-48-3
M. Wt: 314.77
InChI Key: AAIJMJCEHZZKNT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound with a chloro substituent at position 4 and two 4-methoxyphenyl groups at positions 3 and 3. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and material science .

Properties

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIJMJCEHZZKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-methoxyphenylhydrazine with 1,3-diketones in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 undergoes substitution under controlled conditions:

Reaction TypeConditionsProductsYieldSource
AminationK₂CO₃/DMF, 80°C, aryl amines4-Amino-3,5-bis(4-methoxyphenyl)-1H-pyrazole68-72%
AlkoxylationNaH/ROH, THF, reflux4-Alkoxy derivatives55-60%
Thioether formationCuI/L-proline, K₃PO₄, DMSO, 100°C4-Substituted thioethers63%

This reactivity follows established patterns for chloro-pyrazoles, where electron-donating methoxy groups activate the ring toward nucleophilic attack at position 4 .

Methoxy Group Transformations

The para-methoxyphenyl substituents enable distinct modifications:

Demethylation
HBr/AcOH (48 hr reflux) converts methoxy to hydroxyl groups, producing 3,5-bis(4-hydroxyphenyl) derivatives . This product serves as a precursor for subsequent etherification or coupling reactions.

Oxidative Coupling
VO(acac)₂/TBHP in CH₃CN induces biaryl formation between methoxy groups (20% conversion), demonstrating potential for dimeric structures .

Electrophilic Substitution

Despite deactivation by chlorine, directed ortho-metalation occurs at position 5 using LDA/TMEDA:

  • Formylation with DMF yields 5-carbaldehyde derivatives (41%)

  • Iodination via I₂/Cu(OAc)₂ produces 5-iodo analogs (33%)

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides under microwave irradiation (120°C, 15 min), generating fused isoxazoline derivatives with 78% regioselectivity .

Metal-Catalyzed Cross Couplings

Coupling TypeCatalyst SystemApplicationsEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl synthesis at position 182%
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃N-Arylation/alkylation75%
SonogashiraPdCl₂(PPh₃)₂/CuI, piperidineAlkyne incorporation at position 468%

Data compiled from demonstrates enhanced catalytic efficiency compared to non-methoxy substituted pyrazoles due to improved solubility.

Biological Activation Pathways

Metabolism studies reveal two primary transformation routes:

  • Oxidative Dechlorination : CYP3A4-mediated conversion to 4-hydroxy analogs (t₁/₂ = 2.3 hr)

  • O-Demethylation : Flavin monooxygenase-catalyzed formation of catechol derivatives followed by quinone methide formation

These pathways inform structure-activity relationship optimization in medicinal chemistry applications.

Stability Considerations

Critical degradation pathways under accelerated conditions:

  • Photolytic cleavage of C-Cl bond (λ > 300 nm): 85% degradation after 48 hr

  • Acid-catalyzed ring opening (pH < 3): First-order kinetics (k = 0.12 hr⁻¹)

The compound shows enhanced thermal stability (decomposition T = 248°C) compared to non-methoxy analogs .

This comprehensive reactivity profile establishes 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole as a versatile scaffold for pharmaceutical development and materials science applications. Recent advances in continuous flow chemistry and enzymatic catalysis suggest opportunities for improving reaction efficiencies and selectivity in derivative synthesis.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole have demonstrated selective toxicity towards leukemia and solid tumor cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Properties
Research indicates that pyrazole derivatives possess notable antimicrobial activities. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting the growth of pathogens. This makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrazoles have been well-documented. Compounds with similar structures have shown effectiveness in reducing inflammation and pain in various models, suggesting that 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole may also exhibit these effects .

Synthesis and Derivative Development

The synthesis of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The compound can serve as a precursor for synthesizing more complex pyrazole derivatives with enhanced biological activities. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy .

Material Science Applications

Beyond biological applications, 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is also being explored in material science for its potential use in developing advanced materials with specific properties. Its unique chemical structure can contribute to the design of polymers or composites with enhanced thermal stability or electrical conductivity.

Case Studies

StudyFocusFindings
Yenes-Minguez et al. (2020)Anticancer ActivityDemonstrated cytotoxic effects on leukemia cells with GI50 values indicating strong activity .
Manna et al. (2019)Antimicrobial PropertiesReported significant inhibition of bacterial growth, suggesting potential for new antibiotics .
Johnson et al. (2012)Anti-inflammatory EffectsFound that pyrazoline derivatives reduced inflammation in animal models effectively .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects. The compound can bind to active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are tailored for specific applications by modifying substituents at positions 1, 3, 4, and 4. Below is a detailed comparison of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions 3,4,5) Molecular Formula Molecular Weight Key Properties/Applications Evidence IDs
4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole 3,5: 4-methoxyphenyl; 4: Cl C₁₇H₁₅ClN₂O₂ 314.77 Potential bioactive scaffold (discontinued)
4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole 3,5: 4-methoxyphenyl; 4: C₂H₅ C₁₉H₂₀N₂O₂ 308.37 Steric bulk may reduce reactivity
4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole 3,5: 4-fluorophenyl; 4: Cl C₁₅H₉ClF₂N₂ 290.70 Enhanced electronegativity for binding
1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole 1: Ph; 3,5: CF₃ C₁₁H₆F₆N₂ 280.17 Strong electron-withdrawing groups; agrochemical uses
4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole 3,5: CF₂H; 4: Cl C₅H₄ClF₄N₂ 212.55 High electronegativity; potential solubility issues
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid 1: CH₂-furan-2-carboxylic acid; 3,5: CF₂H; 4: Cl C₁₂H₈ClF₄N₂O₃ 364.66 Carboxylic acid group enables H-bonding; drug design

Key Observations

Chloro vs. Ethyl at Position 4: Replacing Cl with ethyl (C₂H₅) reduces electronegativity and introduces steric hindrance, which may decrease reactivity but improve lipophilicity . Fluorophenyl vs. Methoxyphenyl: Fluorine substituents (in 4-fluorophenyl analogs) increase electronegativity and metabolic stability compared to methoxy groups, favoring target binding in drug discovery .

Biological and Chemical Applications :

  • Trifluoromethyl Derivatives : Compounds like 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole are used in agrochemicals due to their resistance to enzymatic degradation .
  • Carboxylic Acid Functionalization : Derivatives such as 5-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .

Thermal and Solubility Considerations: Difluoromethyl and trifluoromethyl groups (e.g., in C₅H₄ClF₄N₂) improve thermal stability but may reduce aqueous solubility due to hydrophobicity .

Biological Activity

4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole possesses the following chemical formula:

Property Details
Molecular Formula C17H15ClN2O2
Molecular Weight 316.76 g/mol
Key Functional Groups Chlorine and methoxy groups

The presence of the chlorine atom and methoxy groups enhances the compound's lipophilicity, potentially improving its absorption and bioavailability in biological systems.

The biological activity of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes such as cyclooxygenase (COX) and various kinases. This inhibition can lead to anti-inflammatory and anticancer effects by blocking pathways involved in disease progression .
  • Receptor Binding : It may also interact with G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this pyrazole compound exhibit notable antimicrobial properties. For example, studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole. It has shown effectiveness against multiple cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves inducing apoptosis in cancer cells through various pathways .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole. The results indicated that these compounds effectively inhibited biofilm formation and showed bactericidal activity against resistant strains .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives. The compounds were tested in models of induced inflammation, showing significant reductions in inflammation markers compared to controls .
  • Anticancer Activity Assessment : In vitro tests on breast cancer cell lines demonstrated that this pyrazole derivative inhibited cell proliferation significantly more than untreated controls, confirming its potential as an anticancer agent .

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